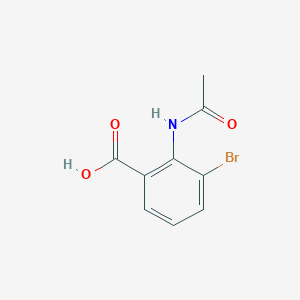![molecular formula C17H22N2O4 B13507438 1-{1-[(Benzyloxy)carbonyl]azetidin-3-yl}piperidine-4-carboxylic acid](/img/structure/B13507438.png)
1-{1-[(Benzyloxy)carbonyl]azetidin-3-yl}piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-[(Benzyloxy)carbonyl]azetidin-3-yl}piperidine-4-carboxylic acid is a complex organic compound with the molecular formula C18H22N2O4. This compound is notable for its unique structure, which includes both azetidine and piperidine rings. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[(Benzyloxy)carbonyl]azetidin-3-yl}piperidine-4-carboxylic acid typically involves multiple steps. One common method includes the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group is introduced using benzyl chloroformate in the presence of a base.
Coupling with Piperidine: The azetidine derivative is then coupled with a piperidine derivative under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-{1-[(Benzyloxy)carbonyl]azetidin-3-yl}piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-{1-[(Benzyloxy)carbonyl]azetidin-3-yl}piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-{1-[(Benzyloxy)carbonyl]azetidin-3-yl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, while the azetidine and piperidine rings can interact with various biological receptors and enzymes. These interactions can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}piperidine-4-carboxylic acid: Similar structure but with a tert-butoxycarbonyl group instead of a benzyloxycarbonyl group.
1-[(benzyloxy)carbonyl]piperidine-4-carboxylic acid: Lacks the azetidine ring, making it structurally simpler.
Uniqueness
1-{1-[(Benzyloxy)carbonyl]azetidin-3-yl}piperidine-4-carboxylic acid is unique due to the presence of both azetidine and piperidine rings, which confer specific chemical and biological properties. The benzyloxycarbonyl group also provides a versatile site for further chemical modifications.
Properties
Molecular Formula |
C17H22N2O4 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
1-(1-phenylmethoxycarbonylazetidin-3-yl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C17H22N2O4/c20-16(21)14-6-8-18(9-7-14)15-10-19(11-15)17(22)23-12-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2,(H,20,21) |
InChI Key |
XGMWWVOWPJNADP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2CN(C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


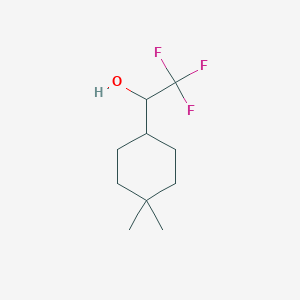
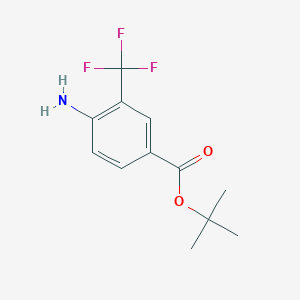
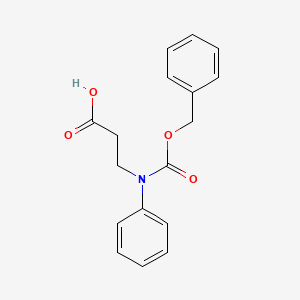

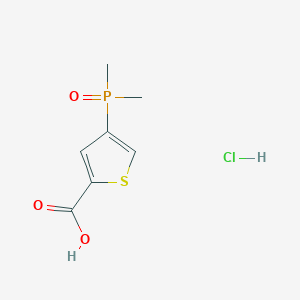
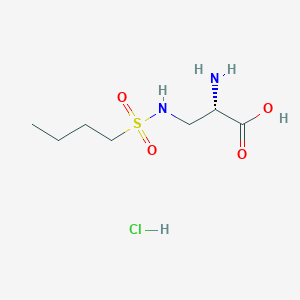
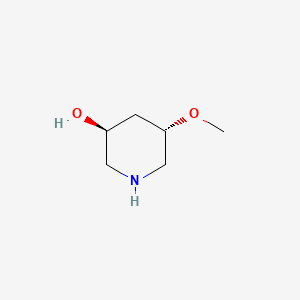
![8-Benzyloxycarbonyl-1,4-dioxa-8-aza-spiro[4.5]decane-6-carboxylic acid](/img/structure/B13507388.png)
![{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanol](/img/structure/B13507396.png)
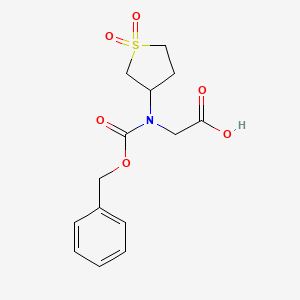
![Octahydropyrano[2,3-c]pyrrole](/img/structure/B13507413.png)
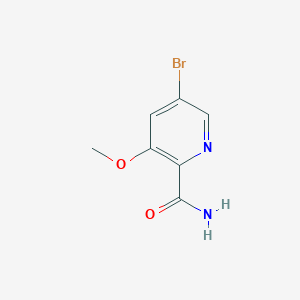
![3,3,3-Trifluoro-2-(1H-pyrrolo[2,3-B]pyridin-3-YL)propan-1-amine](/img/structure/B13507425.png)
